molecular formula C11H11BrN4O2 B2892028 (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(5-bromofuran-2-yl)methanone CAS No. 2175979-45-8

(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(5-bromofuran-2-yl)methanone

Cat. No. B2892028
CAS RN: 2175979-45-8
M. Wt: 311.139
InChI Key: JEBNXJRDVSSMIU-UHFFFAOYSA-N
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Description

(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(5-bromofuran-2-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Antimicrobial Research

Compounds with 1,2,4-triazole rings have been reported to exhibit antimicrobial properties . The compound could be investigated for its efficacy against various bacterial strains.

Antifungal Studies

Triazole derivatives are known for their antifungal activity . This compound may serve as a potential candidate for developing new antifungal medications.

Anticancer Activity

The structural features of triazoles have been associated with anticancer properties . Research could focus on evaluating the compound’s effectiveness in cancer treatment.

Antiviral Applications

Some triazole compounds have shown antiviral activities . The compound could be explored for its potential use in treating viral infections.

Anti-inflammatory Potential

The anti-inflammatory effects of triazole derivatives make them interesting targets for drug development . This compound might be studied for its anti-inflammatory benefits.

Agrochemical Development

Triazoles also find applications as agrochemicals due to their biological activities . The compound could be assessed for its utility in agricultural settings.

properties

IUPAC Name

(5-bromofuran-2-yl)-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN4O2/c12-10-2-1-9(18-10)11(17)15-3-8(4-15)5-16-7-13-6-14-16/h1-2,6-8H,3-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEBNXJRDVSSMIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=C(O2)Br)CN3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[1-(5-bromofuran-2-carbonyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole

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